(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one
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Overview
Description
(2Z,5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-3-(2-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, hydroxyl, methoxy, and imino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-3-(2-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with 2-methoxyphenylamine to form an intermediate Schiff base. This intermediate then undergoes cyclization with thioglycolic acid under acidic conditions to form the thiazolidinone ring. The reaction conditions often require controlled temperatures and pH to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-3-(2-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The imino group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or carboxylic acid, while reduction of the imino group may produce an amine derivative.
Scientific Research Applications
(2Z,5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-3-(2-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-3-(2-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Steviol Glycosides: These are sweet-tasting compounds derived from the Stevia plant and used as natural sweeteners.
Uniqueness
(2Z,5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-3-(2-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of functional groups and the thiazolidinone ring, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H20N2O4S |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-(2-methoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H20N2O4S/c1-29-20-9-5-3-7-18(20)25-24-26(19-8-4-6-10-21(19)30-2)23(28)22(31-24)15-16-11-13-17(27)14-12-16/h3-15,27H,1-2H3/b22-15-,25-24? |
InChI Key |
KPNMKLBBPBUSOP-IBORXNHRSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N=C2N(C(=O)/C(=C/C3=CC=C(C=C3)O)/S2)C4=CC=CC=C4OC |
Canonical SMILES |
COC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CC=C(C=C3)O)S2)C4=CC=CC=C4OC |
Origin of Product |
United States |
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